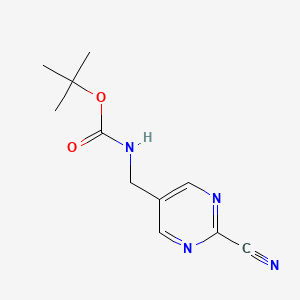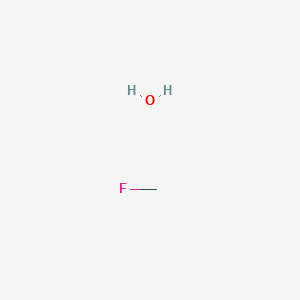
Fluoromethane--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethane–water (1/1) is a compound consisting of equal parts fluoromethane and water. Fluoromethane, also known as methyl fluoride, is a non-toxic, liquefiable, and flammable gas at standard temperature and pressure. It is composed of carbon, hydrogen, and fluorine. The compound is used in various industrial applications, including semiconductor manufacturing processes as an etching gas in plasma etch reactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoromethane can be synthesized through several methods. One common method involves the reaction of methanol with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, fluoromethane is produced by the reaction of methane with fluorine gas. This process requires careful handling due to the highly reactive nature of fluorine. The reaction is typically conducted in a controlled environment to prevent any unwanted side reactions and to ensure the safety of the operators.
Chemical Reactions Analysis
Types of Reactions
Fluoromethane undergoes various types of chemical reactions, including:
Substitution Reactions: Fluoromethane can participate in substitution reactions where the fluorine atom is replaced by another atom or group.
Oxidation and Reduction Reactions: Fluoromethane can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with fluoromethane include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions involving fluoromethane depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the fluorine atom can be replaced by a chlorine atom, resulting in the formation of chloromethane.
Scientific Research Applications
Fluoromethane–water (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in certain processes.
Biology: Fluoromethane is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research is being conducted on the potential use of fluoromethane in medical applications, including drug delivery systems.
Industry: Fluoromethane is used in the semiconductor industry as an etching gas in plasma etch reactors.
Mechanism of Action
The mechanism by which fluoromethane exerts its effects involves the interaction of the fluorine atom with other molecules. The fluorine atom can form strong hydrogen bonds with other atoms, leading to changes in the molecular structure and properties of the compounds involved. This interaction can affect various molecular targets and pathways, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Fluoromethane is part of the hydrofluorocarbon (HFC) family, which includes other compounds such as:
Chloromethane: Similar to fluoromethane but contains a chlorine atom instead of a fluorine atom.
Bromomethane: Contains a bromine atom instead of a fluorine atom.
Iodomethane: Contains an iodine atom instead of a fluorine atom.
Uniqueness
Fluoromethane is unique due to its specific chemical properties, such as its ability to form strong hydrogen bonds and its high reactivity. These properties make it particularly useful in certain industrial applications, such as semiconductor manufacturing, where precise control over chemical reactions is required .
Properties
CAS No. |
163227-89-2 |
|---|---|
Molecular Formula |
CH5FO |
Molecular Weight |
52.048 g/mol |
IUPAC Name |
fluoromethane;hydrate |
InChI |
InChI=1S/CH3F.H2O/c1-2;/h1H3;1H2 |
InChI Key |
UBVCNYXNJLMXTH-UHFFFAOYSA-N |
Canonical SMILES |
CF.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



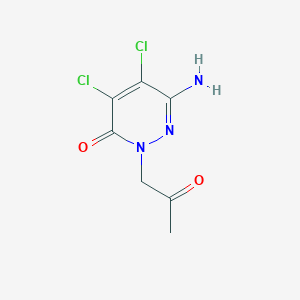
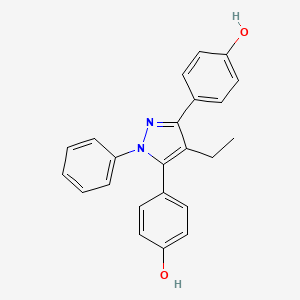
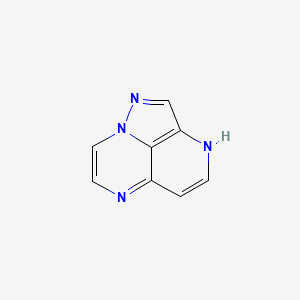
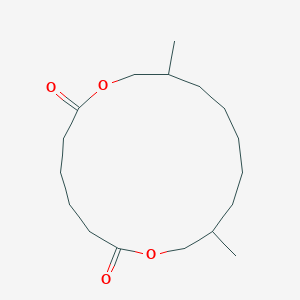
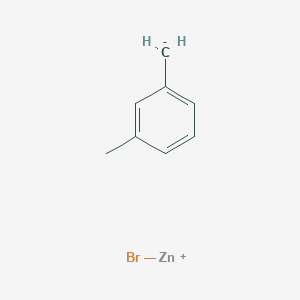

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
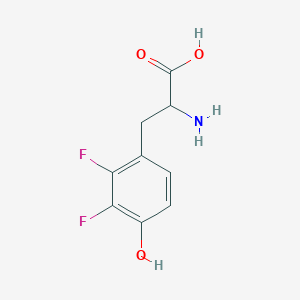
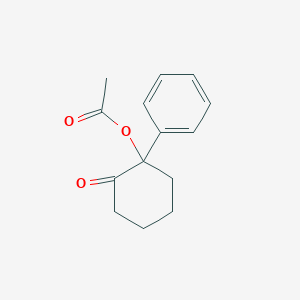
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
